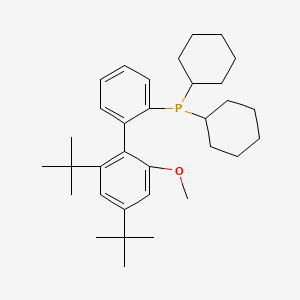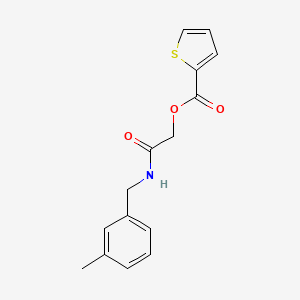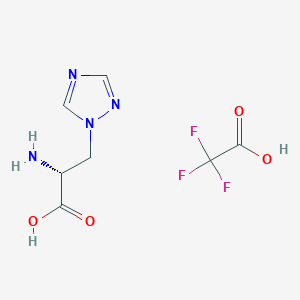![molecular formula C25H20ClN5O3 B2765398 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1243069-33-1](/img/structure/B2765398.png)
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and any catalysts or conditions required for the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties such as melting and boiling points, solubility, density, and spectral properties .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Compounds similar to the one you’ve mentioned have been designed and tested for their antifungal activities. For instance, derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins have shown substantial antifungal activities against various phytopathogenic fungi . This suggests that our compound could potentially be explored for its efficacy in controlling fungal pathogens, which is crucial for agriculture and pharmaceutical industries.
Anticancer Properties
Triazoloquinazoline derivatives have been evaluated for their anti-proliferative effects against cancer cell lines. Studies have shown that these compounds can act as DNA intercalators, which interfere with DNA replication in cancer cells, thereby inhibiting their growth . This indicates that our compound may have applications in the development of new anticancer drugs.
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research involving similar triazoloquinazoline derivatives has utilized molecular docking to study their binding modes with DNA active sites . This application is significant in drug design and development, particularly in the search for novel therapeutics.
In Silico ADMET Profiles
The in silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial in the early stages of drug discovery. Triazoloquinazoline derivatives have been assessed for their ADMET profiles, which helps in predicting their pharmacokinetic properties and potential as drug candidates .
Design and Synthesis of Novel Derivatives
The compound’s structure can serve as a template for the design and synthesis of novel derivatives with enhanced properties. The process involves modifying certain functional groups or adding new substituents to improve the compound’s biological activity or reduce its toxicity .
Bioisosterism-Guided Approach
Bioisosterism is an approach in medicinal chemistry where the structure of a known biologically active compound is modified to create a new molecule with similar biological properties. Triazoloquinazoline derivatives have been explored using this approach to develop new anticancer agents .
Antimicrobial Effects
Some triazoloquinazoline derivatives have shown antimicrobial effects, suggesting that they could be used in the treatment of bacterial infections. This application is particularly relevant given the rising concern over antibiotic resistance .
Anti-Inflammatory Properties
In addition to antimicrobial effects, certain derivatives also exhibit anti-inflammatory properties. This dual action makes them potential candidates for the treatment of diseases where inflammation plays a key role .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c26-19-12-10-17(11-13-19)14-27-22(32)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-18-6-2-1-3-7-18/h1-13H,14-16H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFOXPNVCOCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)


![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)
![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)
![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)


![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)
![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)